Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

MMP-1 Assay Substrate Optimization Catalytic Efficiency

Traditional MMP activity assays often lack the sensitivity required for precise kinetic analysis or robust inhibitor screening. This chromogenic substrate solves this by providing a quantifiably superior catalytic turnover (kcat/Km) that is 10-fold higher than its FRET-based predecessor for human fibroblast collagenase. • Enhanced Sensitivity: Enables detection of lower enzyme concentrations, delivering a greater signal-to-noise ratio in kinetic studies. • Broad-Spectrum Reactivity: Validated for use with MMP-1, MMP-2, MMP-3, and MMP-9, streamlining multi-target screening workflows. • HPLC-Ready Design: The non-fluorescent nature and specific cleavage site substitutions necessitate HPLC separation, ensuring unambiguous product identity confirmation and detailed kinetic analysis.

Molecular Formula C38H57N15O11S
Molecular Weight 932.028
CAS No. 145224-98-2
Cat. No. B583303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2
CAS145224-98-2
Molecular FormulaC38H57N15O11S
Molecular Weight932.028
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1
InChIKeyRQIDWDWPFOGZMH-YPJPCPJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2: MMP Substrate Overview


Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 (CAS 145224-98-2) is a synthetic heptapeptide chromogenic substrate engineered specifically for the quantitative detection of matrix metalloproteinase (MMP) activity [1]. This compound, commonly marketed as MMP-1 Substrate II or MMP HPLC Substrate I, is characterized by a Dnp (2,4-dinitrophenyl) N-terminal chromophore and a C-terminal amide. It is primarily utilized as a substrate for interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), and gelatinases (MMP-2, MMP-9), enabling the spectrophotometric or HPLC-based monitoring of enzymatic hydrolysis .

1
MMP activity quantification by HPLC or spectrophotometric detection
2
Chromogenic peptide substrate engineered for collagenase and gelatinase studies
3
Supports MMP-1, MMP-2, MMP-3, MMP-9 screening workflows

Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2: Not a Generic MMP Substrate


In-class MMP substrates exhibit highly variable catalytic efficiency and detection compatibility, precluding simple substitution. Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is distinguished by specific amino acid substitutions at the P1' (Cys(Me)) and P2' (His) cleavage site positions relative to its parent FRET substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 [1]. This sequence optimization confers a quantifiably superior catalytic turnover (kcat/Km) for human fibroblast collagenase, making it a preferred choice for high-sensitivity assays [2]. Furthermore, unlike its FRET-based predecessor, this compound lacks an internal tryptophan (Trp) quencher, rendering it non-fluorescent. Consequently, activity assays using this substrate necessitate HPLC separation for detection, a methodological requirement that directly impacts assay design and procurement decisions [2].

Sequence-specific performance
The P1' Cys(Me) and P2' His substitutions provide a reported 10-fold higher catalytic efficiency for MMP-1 compared to the parent FRET substrate. Generic analogs lacking these residues may not reproduce this activity.
Detection modality lock-in
This compound lacks the Trp internal quencher, so it is non-fluorescent and requires HPLC-based separation. FRET-based MMP substrates cannot be directly substituted without changing the entire assay platform.
Enzyme specificity profile
Substrate recognition varies significantly among MMPs. A substrate optimized for gelatinases may show low turnover for collagenases, limiting direct replacement without validation.

Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 Quantitative Evidence


Superior MMP-1 Catalytic Efficiency vs. Parent FRET Substrate

This compound demonstrates a quantifiable 10-fold improvement in catalytic efficiency over the parent FRET substrate, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 (M-1855), when assayed against human fibroblast collagenase (MMP-1) [1].

MMP-1 catalytic efficiency
Head-to-head
10-fold higher kcat/Km vs. parent FRET substrate
Supports higher sensitivity in MMP-1 assays; may reduce enzyme/substrate usage.
Human fibroblast collagenase (MMP-1) conditions; HPLC/FAB-MS mapping
MMP-1 Assay Substrate Optimization Catalytic Efficiency

P1' and P2' Subsite Sequence Optimization

The compound's sequence was rationally optimized via 'substrate mapping,' a method evaluating mixtures of 128 synthetic substrates. The specific substitutions of Cys(Me) at P1' and His at P2' (replacing Leu and Trp, respectively) were identified as the primary structural determinants for the enhanced kcat/Km observed with MMP-1 [1].

P1' and P2' subsite optimization
Class-level
Cys(Me) at P1', His at P2' (vs. Leu, Trp in parent)
Molecular basis for observed activity enhancement; validates sequence specificity for procurement.
Data from substrate mapping study of 128 variants
Protease Subsite Specificity Peptide Engineering Enzyme Kinetics

Validated Activity for Multiple MMPs

This substrate is not exclusive to MMP-1; it is also efficiently cleaved by other therapeutically relevant MMPs, including MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B) . While kcat/Km values for each enzyme are not provided, the compound's broad utility is documented in commercial technical datasheets that cite published literature.

Multi-MMP cleavage profile
Data to verify
Reported substrate for MMP-1, -2, -3, -9
Supports broad-spectrum MMP inhibitor screening; individual kcat/Km values require review.
Commercially cited literature; source-specific review recommended
Matrix Metalloproteinase Enzyme Specificity Multi-Target Substrate

Non-FRET HPLC Detection Requirement

Unlike its FRET-based predecessor (M-1855), the substitution of Trp with His at the P2' position eliminates the internal fluorescence quencher. Therefore, enzymatic cleavage cannot be monitored by a change in fluorescence. Activity must be measured by HPLC separation of the substrate and its cleavage products [1].

HPLC detection requirement
Class-level
Non-fluorescent; requires HPLC separation of cleavage products
Commits workflow to HPLC-based quantification; not suitable for fluorescence plate-reader assays.
Trp quencher absent due to P2' His substitution
HPLC Assay Non-FRET Detection MMP Activity Quantification

Purity and Stability Specifications

Reputable vendors supply Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 with a purity of >98% (HPLC-verified) as a lyophilized powder . The compound is soluble in DMSO and formic acid (1 mg/mL), and is recommended for storage at -20°C, with stock solutions stable for 1 month at -20°C or 6 months at -80°C [1].

Purity and stability
Specification review
>98% HPLC purity; lyophilized; stable at -20°C
Supports lot-to-lot reproducibility and assay planning.
Vendor specification; soluble in DMSO/formic acid
Peptide Procurement QC Specifications Assay Reproducibility

Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 Applications


MMP-1 Collagenase Activity Assay

This compound is optimally deployed in assays requiring the precise quantification of MMP-1 activity, such as characterizing enzyme kinetics or validating the potency of novel small-molecule inhibitors. Its 10-fold higher kcat/Km compared to the parent FRET substrate [1] enables detection of lower enzyme concentrations and provides greater signal-to-noise ratio in kinetic analyses. The requirement for HPLC detection makes it ideal for labs where product identity confirmation is paramount.

Broad-Spectrum MMP Inhibitor Screening

Given its validated activity with MMP-1, MMP-2, MMP-3, and MMP-9 [1], this substrate serves as an efficient tool for primary screening of compounds targeting multiple MMPs simultaneously. This broad reactivity reduces the need for separate, enzyme-specific substrate procurement in early-stage drug discovery, streamlining the identification of pan-MMP inhibitors.

HPLC-Based Kinetic and Specificity Studies

The non-fluorescent nature of this compound [1] necessitates HPLC analysis, which is a distinct advantage for studies requiring the separation and identification of individual cleavage products. This is critical for detailed enzyme kinetic analyses where the formation of multiple products might occur, or when confirming the specificity of a particular enzyme for the intended scissile bond.

Cancer, Inflammation, and Tissue Remodeling Studies

As MMPs are key players in cancer metastasis, chronic inflammation, and extracellular matrix turnover, this substrate is a valuable reagent for academic and pharmaceutical laboratories investigating the role of these proteases in disease models [1]. Its high purity and defined stability specifications support reproducible and reliable results in these demanding research environments.

Application
Selection Property
Validation Focus
MMP-1 collagenase kinetics and inhibitor validation
High catalytic efficiency (kcat/Km) vs. parent FRET substrate
Assay sensitivity and enzyme working concentration
Broad-spectrum MMP inhibitor screening
Validated cleavage by MMP-1, -2, -3, and -9
Multi-target reactivity and pan-MMP assay compatibility
HPLC-based enzyme kinetics and product identification
Non-fluorescent, requires HPLC separation
Product identity confirmation and kinetic parameter determination
Cancer and inflammation model protease studies
High purity (>98%) and defined storage stability
Lot-to-lot reproducibility and assay robustness
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